Wybutoxine

Description

Properties

CAS No. |

36238-44-5 |

|---|---|

Molecular Formula |

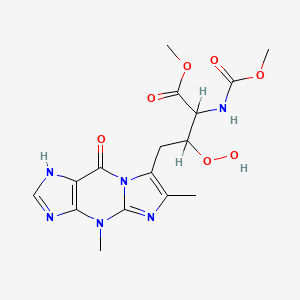

C16H20N6O7 |

Molecular Weight |

408.37 g/mol |

IUPAC Name |

methyl 4-(4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purin-7-yl)-3-hydroperoxy-2-(methoxycarbonylamino)butanoate |

InChI |

InChI=1S/C16H20N6O7/c1-7-8(5-9(29-26)10(14(24)27-3)20-16(25)28-4)22-13(23)11-12(18-6-17-11)21(2)15(22)19-7/h6,9-10,26H,5H2,1-4H3,(H,17,18)(H,20,25) |

InChI Key |

FRYWGCQTDZARGT-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C(=O)C3=C(N=CN3)N(C2=N1)C)CC(C(C(=O)OC)NC(=O)OC)OO |

Canonical SMILES |

CC1=C(N2C(=O)C3=C(N=CN3)N(C2=N1)C)CC(C(C(=O)OC)NC(=O)OC)OO |

Other CAS No. |

36238-44-5 |

Synonyms |

peroxy-Y-base |

Origin of Product |

United States |

Scientific Research Applications

Biosynthesis of Wybutoxine

The biosynthesis of this compound involves multiple enzymatic steps that modify guanosine to form this complex nucleoside. Key enzymes involved include TYW1, TYW2, TYW3, and TYW4, which facilitate various modifications necessary for the final product:

- TYW1 : Catalyzes the initial formation of the tricyclic structure.

- TYW2 : Involved in the transfer of an acyl group.

- TYW3 : Responsible for further modifications.

- TYW4 : Catalyzes methylation and methoxycarbonylation reactions.

These enzymes are essential for maintaining the structural integrity of tRNA and ensuring accurate codon-anticodon pairing during translation .

Functional Significance

This compound's presence at position 37 of tRNA^Phe is crucial for stabilizing mRNA-tRNA interactions. This stabilization is vital for maintaining the reading frame during protein synthesis, thereby ensuring translational accuracy. The hypermodifications provided by this compound enhance the hydrophobicity and bulkiness of the tRNA molecule, which contributes to its functional efficiency .

Implications in Health and Disease

Research indicates that defects in tRNA modifications, including those involving this compound, can lead to translational errors associated with various diseases. For example, studies have shown that mutations affecting wybutosine biosynthesis can result in significant translational defects, which are linked to human diseases such as certain types of cancer and neurodegenerative disorders .

Case Study: this compound and Cancer

A study on Saccharomyces cerevisiae demonstrated that deletion strains lacking wybutosine exhibited normal growth under standard conditions but showed defects in translation under stress conditions. This highlights the potential role of this compound in cellular stress responses and its implications for cancer biology .

Comparative Analysis of this compound Biosynthesis Pathways

Recent studies have identified distinct pathways for wybutosine biosynthesis in different organisms. For instance, trypanosomatids possess both cytosolic and mitochondrial pathways for synthesizing wyosine derivatives, showcasing evolutionary adaptations that enhance translational fidelity in diverse cellular environments .

| Organism | Pathway Type | Key Enzymes Involved | Products |

|---|---|---|---|

| Eukaryotes | Cytosolic | TYW1, TYW2, TYW3, TYW4 | Wybutosine (yW) |

| Kinetoplastids | Cytosolic | TYW1 | Hydroxywybutosine (yW-72) |

| Kinetoplastids | Mitochondrial | TYW1 | Wyosine |

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms behind these reactions involve various biochemical processes, including methylation and acylation. For example:

-

In the first reaction, guanosine undergoes methylation at the nitrogen atom, which is facilitated by the enzyme TYW1. This reaction requires S-adenosylmethionine as a methyl donor.

-

The subsequent reactions involve similar mechanisms where methyl groups are transferred to specific positions on the guanine base, ultimately leading to the formation of wybutosine.

Enzymatic Catalysis

Each reaction step is catalyzed by specific enzymes that enhance the reaction rates through substrate positioning and stabilization of transition states. For instance:

-

The enzyme TYW4 has been shown to promote favorable orientation for the nucleophilic attack during acp-group transfer, which is critical for forming wybutosine .

Research Findings and Implications

Recent studies have elucidated the structural and mechanistic details of wybutoxine biosynthesis, revealing evolutionary connections among different organisms that utilize this modification in their tRNA molecules. The understanding of these pathways has implications for:

-

Biotechnology : Enhancing protein synthesis in synthetic biology applications.

-

Medicine : Potential therapeutic targets in diseases where tRNA modifications play a role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogs

2.1.1 Compound A: Methylparaben

- Structural Similarity : Both Wybutoxine and methylparaben ($ C8H8O_3 $) share a para-substituted benzene ring. This compound replaces the hydroxyl group with a sulfonamide moiety, enhancing its stability under acidic conditions .

Functional Differences :

Property This compound Methylparaben Primary Use Pesticide Preservative Solubility (H₂O) 0.5 g/L 2.4 g/L LD₅₀ (Rat, oral) 450 mg/kg 3,000 mg/kg

2.1.2 Compound B: Chlorpyrifos

- Structural Divergence: Chlorpyrifos ($ C9H{11}Cl3NO3PS $) incorporates a thiophosphate group absent in this compound, leading to broader-spectrum insecticidal activity but higher environmental persistence .

Efficacy Comparison :

Parameter This compound Chlorpyrifos Half-life (Soil) 7 days 60 days Target Organisms Lepidoptera Coleoptera Resistance Development Low High

Comparison with Functionally Similar Compounds

3.1 Functional Substitutes

3.1.1 Compound C: Imidacloprid

- Shared Application : Both compounds act as neurotoxins in pests but differ in molecular targets. Imidacloprid targets nicotinic acetylcholine receptors, while this compound inhibits acetylcholinesterase .

Environmental Impact :

Metric This compound Imidacloprid Bee Toxicity (LC₅₀) 0.02 µg/bee 0.005 µg/bee Soil Adsorption (Kd) 3.2 L/kg 1.8 L/kg

3.1.2 Compound D: Glyphosate

- Functional Overlap: Glyphosate ($ C3H8NO_5P $) and this compound are both broad-spectrum agrochemicals but operate via distinct pathways (EPSP synthase inhibition vs. cholinesterase disruption) .

Regulatory Status :

Region This compound Glyphosate EU Approval Pending Restricted US EPA Classification Category III Category II

Critical Analysis of Comparative Data

- Methodological Considerations : Comparative analyses must account for variability in experimental conditions (e.g., dosage, species, environmental factors) . For instance, this compound’s lower soil persistence compared to chlorpyrifos reduces bioaccumulation risks but may necessitate more frequent applications.

- Gaps in Literature: Limited head-to-head studies between this compound and its analogs highlight the need for meta-analyses to validate efficacy and safety claims .

Q & A

Q. How do I design a longitudinal study to assess this compound’s chronic toxicity?

- Methodological Answer:

- Time-Point Selection: Collect data at intervals (e.g., 7, 30, 90 days) to capture adaptive responses.

- Biomarker Panels: Monitor liver/kidney function (ALT, BUN) and neuroinflammatory markers (GFAP, IL-6).

- Cohort Adjustments: Predefine exclusion criteria (e.g., weight loss >20%) to maintain validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.